3-(4-CINNAMYLPIPERAZINO)-N~1~-PHENYLPROPANAMIDE
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Overview
Description
3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide is a compound that belongs to the class of cinnamylpiperazines. These compounds are characterized by the presence of a piperazine ring substituted with a cinnamyl group. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cinnamylpiperazino)-N~1~-phenylpropanamide typically involves the reaction of cinnamyl chloride with piperazine to form 4-cinnamylpiperazine. This intermediate is then reacted with phenylpropanoyl chloride to yield the final product. The reaction conditions generally require anhydrous solvents and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamaldehyde or cinnamic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Cinnamaldehyde, cinnamic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its analgesic properties, particularly as a potential alternative to traditional opioids.
Mechanism of Action
The mechanism of action of 3-(4-cinnamylpiperazino)-N~1~-phenylpropanamide involves its interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound’s structure allows it to selectively bind to these receptors, thereby modulating pain perception .
Comparison with Similar Compounds
Similar Compounds
Bucinnazine (AP-237): An opioid analgesic with a similar structure, widely used in China for pain management.
2-Methyl AP-237: A designer opioid with similar pharmacological properties.
AP-238: Another cinnamylpiperazine derivative with potent analgesic effects.
Uniqueness
3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and its phenylpropanamide moiety. This unique structure contributes to its distinct pharmacological profile, making it a compound of interest for further research and development .
Properties
IUPAC Name |
N-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(23-21-11-5-2-6-12-21)13-15-25-18-16-24(17-19-25)14-7-10-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSNDXZLWQXLG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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